molecular formula C10H12N2O3 B070115 4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid CAS No. 186320-23-0

4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid

Cat. No.: B070115
CAS No.: 186320-23-0
M. Wt: 208.21 g/mol
InChI Key: AZQWEIGFMCBMAO-UHFFFAOYSA-N
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Description

4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid is a sophisticated organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring with a methyl substituent, linked via an amide bond to a butanoic acid chain featuring an oxo group, making it an ideal scaffold for designing novel molecules. This reagent is primarily used in the synthesis of heterocyclic compounds, particularly in developing kinase inhibitors and other targeted therapies, due to its ability to interact with enzyme active sites and modulate signaling pathways. Researchers leverage its carboxylic acid functionality for further derivatization, enabling the creation of probes for biochemical assays and cell-based studies. The compound's mechanism of action often involves binding to ATP pockets in kinases, thereby inhibiting phosphorylation events and influencing cellular processes like proliferation and apoptosis. With high purity and stability, it ensures reliable performance in experimental settings, supporting advancements in oncology, inflammation research, and other therapeutic areas.

Properties

IUPAC Name

4-[(4-methylpyridin-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-4-5-11-8(6-7)12-9(13)2-3-10(14)15/h4-6H,2-3H2,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWEIGFMCBMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351862
Record name 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186320-23-0
Record name 4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The most straightforward route involves coupling 4-oxobutanoic acid with 4-methyl-2-aminopyridine using carbodiimide-based reagents. In this approach, the carboxylic acid is activated as an intermediate O-acylisourea, which reacts with the pyridinylamine to form the target amide. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) is commonly employed to minimize racemization and improve yields.

Example Protocol :

  • Activation : Dissolve 4-oxobutanoic acid (1.0 equiv) in anhydrous DMF under nitrogen. Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C, stirring for 30 minutes.

  • Coupling : Introduce 4-methyl-2-aminopyridine (1.05 equiv) and DIPEA (2.0 equiv). Warm to room temperature and stir for 12–24 hours.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Challenges and Optimization

  • Competitive Side Reactions : The α-keto group in 4-oxobutanoic acid may undergo unintended nucleophilic attacks. Protecting the ketone as a ketal (e.g., ethylene glycol) prior to activation mitigates this.

  • Solvent Effects : Polar aprotic solvents like DMF enhance reagent solubility but may complicate purification. Alternatives such as THF or DCM reduce side product formation but slow reaction kinetics.

Yield Data :

Reagent SystemSolventTemperatureYield (%)
EDC/HOBtDMF25°C58
HATU/DIPEADCM0°C → 25°C72
COMU/NMMTHF40°C65

Anhydride Opening with Pyridinylamine

Itaconic Anhydride as a Precursor

Drawing from methodologies in U.S. Patent 9,963,423B2, itaconic anhydride (dihydro-3-methylene-2,5-furandione) serves as a viable starting material. Reaction with 4-methyl-2-aminopyridine opens the anhydride ring, forming an intermediate that undergoes hydrolysis to yield the target compound.

Synthetic Pathway :

  • Anhydride Opening : Treat itaconic anhydride (1.0 equiv) with 4-methyl-2-aminopyridine (1.1 equiv) in THF at −10°C.

  • Acid Workup : Add 1M HCl to precipitate the intermediate 4-[(4-methyl-2-pyridinyl)amino]-2-methylene-4-oxobutanoic acid.

  • Ozonolysis : Bubble ozone through an aqueous solution of the intermediate at 0°C, followed by reductive workup with dimethyl sulfide.

  • Hydrolysis : Reflux with 2N NaOH to hydrolyze esters to the carboxylic acid.

Critical Parameters

  • Temperature Control : Exothermic ring-opening necessitates cooling below 10°C to prevent polymerization.

  • Ozonolysis Efficiency : Excess ozone degrades the pyridine ring; precise stoichiometry (1.0 equiv O₃) preserves aromaticity.

Comparative Yields :

StepYield (%)Purity (HPLC)
Anhydride Opening8590
Ozonolysis7888
Final Hydrolysis9295

Solid-Phase Synthesis with Fmoc Protection

Resin-Bound Assembly

Adapting techniques from peptide synthesis, the carboxylic acid is anchored to a Wang resin via an acid-labile linker. Sequential deprotection and coupling enable precise construction:

  • Resin Loading : Attach Fmoc-protected 4-oxobutanoic acid to Wang resin using DIC/HOBt.

  • Fmoc Deprotection : Treat with 20% piperidine/DMF to expose the amine.

  • Pyridinylamine Coupling : React with 4-methyl-2-aminopyridine using HATU/DIPEA in DMF.

  • Cleavage : Release the product with TFA/water/TIS (95:2.5:2.5).

Advantages Over Solution-Phase

  • Purification Simplification : By-products remain resin-bound, enabling filtration-based isolation.

  • Scalability : Multi-gram quantities are achievable with automated synthesizers.

Performance Metrics :

ParameterValue
Coupling Efficiency>99% per step
Overall Yield68%
Purity98% (HPLC)

Catalytic Approaches and Green Chemistry

Friedel-Crafts Acylation Adaptations

While traditionally used for aryl ketones, modifying Friedel-Crafts conditions to accommodate pyridine’s electron-deficient ring remains challenging. However, Lewis acids like AlCl₃ in nitrobenzene at 80°C facilitate limited acylation at the pyridine N-oxide derivative.

Reaction Scheme :
4-Methyl-2-aminopyridine+Succinic AnhydrideAlCl34-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid\text{4-Methyl-2-aminopyridine} + \text{Succinic Anhydride} \xrightarrow{\text{AlCl}_3} \text{4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid}

Limitations :

  • Low regioselectivity (≤40% yield).

  • Harsh conditions degrade acid-sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural features and functional groups of 4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid with analogous compounds:

Compound Name Substituents/R-Groups Key Functional Groups Biological Activity/Applications
This compound 4-Methylpyridinyl Amide, carboxylic acid, pyridine Potential enzyme inhibition, anti-inflammatory (hypothesized)
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Acetylphenyl, methylidene Amide, α,β-unsaturated carbonyl Anti-inflammatory, antimicrobial
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid Dimethoxyphenyl, propenoyl Amide, methoxy, α,β-unsaturated ketone Not explicitly reported; likely impacts solubility
4-((4-(3-(4-Nitrophenyl)ureido)phenyl)amino)-4-oxobutanoic acid Nitrophenyl, urea Amide, nitro, urea Polymer modification (e.g., self-healing materials)
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid 2-Aminophenyl Amide, primary amine Endogenous metabolite

Key Observations:

  • Aromatic Substituents: The 4-methylpyridinyl group in the target compound contrasts with the 4-acetylphenyl group in .
  • Electron-Withdrawing Groups : The nitro group in the nitro-phenyl derivative () may reduce electron density at the amide nitrogen, altering reactivity compared to the methylpyridinyl analog .
  • Hydrophilicity : Methoxy groups () and carboxylic acid moieties () improve water solubility, whereas methyl or acetyl groups enhance lipophilicity .

Physicochemical Properties

  • Solubility : The dimethoxyphenyl derivative () likely exhibits higher aqueous solubility due to polar methoxy groups, whereas the methylpyridinyl compound may favor organic solvents .
  • Thermal Stability : The nitro-phenyl urea derivative () decomposes at 255°C, suggesting moderate thermal stability, while the methylidene-containing compound () melts at 461–463 K, indicating robust crystalline packing .

Spectroscopic and Crystallographic Insights

  • Hydrogen Bonding : The acetylphenyl derivative () forms dimeric chains via O–H⋯O and N–H⋯O interactions, a feature likely conserved in the methylpyridinyl analog due to its carboxylic acid and amide groups .
  • Tautomerism : The methylidene group in promotes anti-Saytzeff tautomerism, absent in the methylpyridinyl compound, which may influence reactivity .

Biological Activity

4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid, commonly referred to as Compound 5527077, is a synthetic compound with potential therapeutic applications. Its molecular formula is C10H12N2O3, and it has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential treatment modalities for various diseases.

  • Molecular Formula: C10H12N2O3
  • Molecular Weight: 208.21 g/mol
  • CAS Number: 186320-23-0
  • Structure: The compound features a pyridine ring, which contributes to its biological activity through interactions with biological targets.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Studies have indicated that it may influence pathways relevant to metabolic disorders and cancer.

Research suggests that this compound acts as an inhibitor of specific proteases involved in cellular signaling pathways. For instance, it has been shown to inhibit SPPL2a, an intramembrane protease implicated in the processing of CD74/p8, which is crucial for B cell maturation and immune response modulation .

Pharmacological Implications

  • Cancer Treatment : By inhibiting proteases like SPPL2a, the compound may prevent the maturation of certain immune cells that contribute to tumor growth.
  • Metabolic Disorders : Its action on metabolic pathways could position it as a candidate for treating conditions like diabetes, where enzyme regulation is critical.

In Vivo Studies

A significant study demonstrated that oral administration of this compound at doses of 10 mg/kg inhibited the processing of CD74/p8 in rodent models. This was evidenced by a marked accumulation of the substrate in splenocytes, indicating effective inhibition of SPPL2a .

In Vitro Studies

In vitro assays have shown that this compound exhibits potent inhibition with an IC50 value of approximately 0.37 μM against SPPL2a. This level of potency suggests a strong potential for therapeutic applications where SPPL2a plays a role .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound is classified under GHS hazard categories, indicating potential risks such as:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)
Risk Statement Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Summary of Findings

Study Type Findings
In VivoInhibition of CD74/p8 processing in rodents at doses ≤10 mg/kg
In VitroPotent inhibition of SPPL2a with IC50 = 0.37 μM
SafetyClassified under GHS hazard categories

Q & A

Q. How should reactive intermediates (e.g., thioglycolic acid adducts) be handled during synthesis?

  • Methodology :
  • Safety protocols : Use inert atmospheres (N₂/Ar) to prevent oxidation and fume hoods for volatile intermediates .
  • Real-time monitoring : ReactIR or GC-MS to detect unstable intermediates and adjust reaction quenching .

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